エピチフィバチド(酢酸塩)

説明

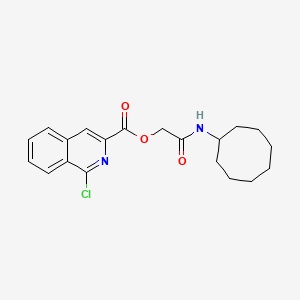

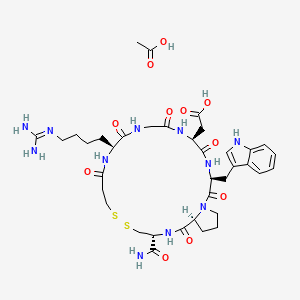

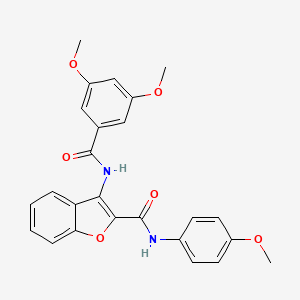

Eptifibatide Acetate is a synthetic cyclic heptapeptide derived from the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It is a glycoprotein IIb/IIIa inhibitor that prevents platelet aggregation by blocking the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to the glycoprotein IIb/IIIa receptor on platelets . This compound is primarily used in the medical management of acute coronary syndrome and as an adjunct to percutaneous coronary intervention .

科学的研究の応用

Eptifibatide Acetate has a wide range of applications in scientific research:

作用機序

Target of Action

Eptifibatide is a peptide-based antagonist that primarily targets the glycoprotein IIb/IIIa on platelets . This glycoprotein is a receptor that plays a crucial role in platelet aggregation, a process central to the formation of blood clots .

Mode of Action

Eptifibatide functions by reversibly binding to the glycoprotein IIb/IIIa receptor on human platelets . This binding prevents the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands to the receptor . The inhibition of these ligands from binding to the receptor subsequently prevents platelet aggregation . This action occurs in a dose- and concentration-dependent manner .

Biochemical Pathways

Eptifibatide’s action affects the biochemical pathway of platelet activation and aggregation . By blocking the glycoprotein IIb/IIIa receptor, it inhibits the final common pathway for platelet aggregation . This blockade prevents the cross-linking of platelets, which is necessary for the formation of blood clots .

Pharmacokinetics

The pharmacokinetics of Eptifibatide involves its administration through an intravenous bolus and subsequent infusion . The drug exhibits profound and prolonged inhibition of platelet aggregation during therapy, with a brief, partial recovery observed approximately 4 hours after the bolus . Plasma Eptifibatide levels correlate significantly with receptor occupancy .

Result of Action

The primary result of Eptifibatide’s action is the inhibition of platelet aggregation , which reduces the risk of thrombosis . This is particularly beneficial in the medical management of conditions such as myocardial infarction and acute coronary syndrome .

Action Environment

The action of Eptifibatide can be influenced by various environmental factors. For instance, the drug is usually applied together with other medications such as aspirin or clopidogrel and heparin . Additionally, supportive treatments including nitrates, beta-blockers, opioid analgesics, and/or benzodiazepines may also be employed as indicated . These factors can influence the drug’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Eptifibatide (Acetate) plays a significant role in biochemical reactions, particularly in platelet aggregation. It binds to the platelet receptor glycoprotein IIb/IIIa, inhibiting platelet aggregation . This interaction is reversible and concentration-dependent .

Cellular Effects

Eptifibatide (Acetate) has profound effects on various types of cells, especially platelets. By binding to the glycoprotein IIb/IIIa receptor on platelets, it prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting platelet aggregation . This influences cell function by preventing thrombus formation.

Molecular Mechanism

The molecular mechanism of Eptifibatide (Acetate) involves its binding to the glycoprotein IIb/IIIa receptor on human platelets. This binding is reversible, preventing the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands to the receptor. As a result, platelet aggregation is inhibited .

Temporal Effects in Laboratory Settings

The effects of Eptifibatide (Acetate) over time in laboratory settings are primarily observed in its ability to inhibit platelet aggregation in a dose- and concentration-dependent manner

Metabolic Pathways

Eptifibatide (Acetate) is involved in the platelet aggregation pathway. It interacts with the glycoprotein IIb/IIIa receptor, a key player in the platelet aggregation process

Transport and Distribution

The transport and distribution of Eptifibatide (Acetate) within cells and tissues are closely related to its function. It binds to the glycoprotein IIb/IIIa receptor on platelets, thereby influencing its localization and accumulation

Subcellular Localization

The subcellular localization of Eptifibatide (Acetate) is primarily at the platelet receptor glycoprotein IIb/IIIa on the surface of platelets

準備方法

Synthetic Routes and Reaction Conditions: Eptifibatide Acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves sequentially coupling protected amino acids to a resin, followed by cyclization and oxidation to form the cyclic heptapeptide structure . The key steps include:

- Coupling cysteine with resin to form Cys-resin.

- Sequentially coupling the Cys-resin with proline, tryptophan, aspartic acid, glycine, homoarginine, and mercaptopropionic acid.

- Oxidation to form the disulfide bridge, followed by purification and salt transfer to obtain the final product .

Industrial Production Methods: Industrial production of Eptifibatide Acetate involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to maintain product consistency .

化学反応の分析

Types of Reactions: Eptifibatide Acetate undergoes several chemical reactions during its synthesis and application:

Oxidation: Formation of the disulfide bridge between cysteine and mercaptopropionic acid.

Substitution: Sequential coupling of amino acids to the resin during SPPS.

Common Reagents and Conditions:

Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), oxidizing agents (e.g., iodine), and solvents (e.g., DMF, DCM)

Conditions: Reactions are typically carried out at room temperature under inert atmosphere to prevent oxidation.

Major Products: The major product of these reactions is the cyclic heptapeptide Eptifibatide Acetate, characterized by its high purity and specific activity as a glycoprotein IIb/IIIa inhibitor .

類似化合物との比較

Eptifibatide Acetate is unique among glycoprotein IIb/IIIa inhibitors due to its cyclic heptapeptide structure and high specificity for the receptor . Similar compounds include:

Eptifibatide Acetate’s rapid onset and reversible binding make it particularly suitable for acute settings, providing a distinct advantage over other inhibitors .

特性

IUPAC Name |

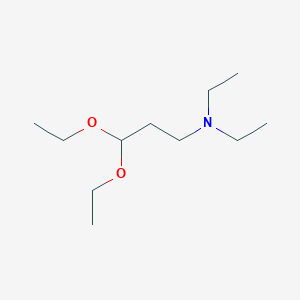

acetic acid;2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22-,23-,24-,25-,26-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKBRYJYRIUYEI-QMYFOHRPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H53N11O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

892.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188627-80-7 | |

| Record name | Eptifibatide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Eptifibatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)

![7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![N-[(4-fluorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2500701.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)

![Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2500712.png)